2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
Description
2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl-derived carbaldehyde featuring a hydroxy group at the 2' position and a trifluoromethyl (-CF₃) group at the 4' position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for anti-tumor applications . Its structure combines electron-withdrawing (-CF₃) and electron-donating (-OH) groups, influencing its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C14H9F3O2 |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
3-[2-hydroxy-4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-4-5-12(13(19)7-11)10-3-1-2-9(6-10)8-18/h1-8,19H |
InChI Key |
ABTFTFBJTPNTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the trifluoromethyl group can enhance lipophilicity and metabolic stability, and the aldehyde group can participate in various chemical reactions . These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde (CAS Number: 1263376-73-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C14H9F3O
- Molecular Weight : 256.22 g/mol
- IUPAC Name : 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
Biological Activity Overview
The biological activity of 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde has been evaluated in various studies, focusing on its cytotoxic effects and interactions with specific biological pathways.
Cytotoxicity
In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. A notable study assessed the compound's effectiveness against human cancer cell lines, revealing significant inhibitory effects:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Indicated moderate potency |
| HeLa (Cervical) | 15.0 | Effective against this line |
| KG1a (Acute Myeloid) | 20.0 | Less effective compared to other lines |
These results suggest that the compound exhibits selective cytotoxicity, particularly against breast and cervical cancer cell lines.
Structure-Activity Relationships (SAR)
The structural characteristics of 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde contribute significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, which is crucial for cellular uptake.
A comparative analysis with similar compounds has shown that modifications in the biphenyl structure can dramatically influence potency:
| Compound | IC50 (µM) | Modification |
|---|---|---|
| 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | 12.5 | Original compound |
| 4-Hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | 20.0 | Carboxylic acid instead of aldehyde |
| 4'-Trifluoromethyl-2-biphenyl carboxylic acid | 30.0 | Loss of hydroxyl group |
This table illustrates how slight alterations in chemical structure can lead to significant changes in biological activity.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Antiviral Activity :
A study investigated the compound's efficacy against influenza A virus using Madin-Darby canine kidney (MDCK) cells. The results indicated a protective effect with an EC50 value of approximately 16 µM, suggesting potential as an antiviral agent . -
Cancer Treatment :
In a preclinical model involving MDA-MB-231 cells, treatment with the compound resulted in a notable decrease in cell viability over a period of 48 hours. The study concluded that further optimization could enhance its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
